

# Cross-validation of NNC 05-2090's anticonvulsant properties in different species

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NNC 05-2090

Cat. No.: B15579115

Get Quote

# A Comparative Guide to the Anticonvulsant Properties of NNC 05-2090

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anticonvulsant properties of **NNC 05-2090**, a novel GABA uptake inhibitor, based on available preclinical data. The information presented herein is intended to offer an objective comparison of **NNC 05-2090**'s performance with alternative compounds, supported by experimental data from various rodent models of epilepsy.

Disclaimer: The available scientific literature on the anticonvulsant properties of **NNC 05-2090** is currently limited to rodent species (mice and rats). No studies on non-rodent species were identified during the literature review for this guide. Therefore, a comprehensive cross-species validation beyond rodents cannot be provided at this time.

#### **Mechanism of Action**

**NNC 05-2090** is a nipecotic acid derivative that functions as a GABA uptake inhibitor.[1] Unlike the selective GAT-1 inhibitor tiagabine, **NNC 05-2090** does not act preferentially on the GAT-1 transporter.[2] Its anticonvulsant effects are proposed to be primarily mediated through the inhibition of GAT-3 (mouse GAT4) and potentially the betaine/GABA transporter 1 (BGT-1).[2][3]



This mechanism leads to an increase in extracellular GABA levels, enhancing inhibitory neurotransmission.



Click to download full resolution via product page

Proposed mechanism of action for NNC 05-2090.

## **Comparative Efficacy Data**

The anticonvulsant efficacy of **NNC 05-2090** has been evaluated in several well-established rodent models of epilepsy. The following tables summarize the key quantitative data and provide a comparison with its structural analog, NNC 05-2045, and the selective GAT-1 inhibitor, tiagabine.

### **Table 1: In Vitro GABA Uptake Inhibition**



| Compound                                | Preparation                         | IC50 (μM) |
|-----------------------------------------|-------------------------------------|-----------|
| NNC 05-2090                             | Rat Cerebral Cortex<br>Synaptosomes | 4.4 ± 0.8 |
| Rat Inferior Colliculus<br>Synaptosomes | 2.5 ± 0.7                           |           |
| BGT-1                                   | 10.6[4]                             | _         |
| GAT-1                                   | 29.62[4]                            | _         |
| GAT-2                                   | 45.29[4]                            | _         |
| GAT-3                                   | 22.51[4]                            |           |
| NNC 05-2045                             | Rat Cerebral Cortex<br>Synaptosomes | 12 ± 2    |
| Rat Inferior Colliculus<br>Synaptosomes | 1.0 ± 0.1                           |           |

**Table 2: Anticonvulsant Activity in Rodent Models** 



| Model                            | Species                                     | Compound                          | Endpoint                                    | ED50 (µmol/kg,<br>i.p.)           |
|----------------------------------|---------------------------------------------|-----------------------------------|---------------------------------------------|-----------------------------------|
| Sound-Induced<br>Seizures        | DBA/2 Mice                                  | NNC 05-2090                       | Tonic<br>Convulsions                        | 6                                 |
| NNC 05-2090                      | Clonic<br>Convulsions                       | 19                                |                                             |                                   |
| NNC 05-2045                      | Wild Running                                | 33                                | _                                           |                                   |
| NNC 05-2045                      | Clonic<br>Convulsions                       | 39                                |                                             |                                   |
| NNC 05-2045                      | Tonic<br>Convulsions                        | 39                                | _                                           |                                   |
| Maximal<br>Electroshock<br>(MES) | Mice                                        | NNC 05-2090                       | Tonic Hindlimb<br>Extension                 | 73                                |
| NNC 05-2045                      | Tonic Hindlimb Extension                    | 29                                |                                             |                                   |
| Amygdala<br>Kindling             | Rats                                        | NNC 05-2090                       | Reduced Seizure<br>Severity (grades<br>3-5) | Significant at 72-<br>242 µmol/kg |
| NNC 05-2090                      | Reduced<br>Afterdischarge<br>Duration       | Significant at 72-<br>242 µmol/kg |                                             |                                   |
| NNC 05-2045                      | Reduced Seizure<br>Severity (grades<br>3-5) | Significant at 72-<br>242 µmol/kg |                                             |                                   |

# **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

# **Maximal Electroshock (MES) Test**



This model is used to identify compounds that prevent the spread of seizures.



Click to download full resolution via product page

Workflow for the Maximal Electroshock (MES) test.



#### Sound-Induced Seizures in DBA/2 Mice

This model is used to evaluate drugs against reflex seizures.



Click to download full resolution via product page



Workflow for the sound-induced seizure model in DBA/2 mice.

# **Amygdala Kindling in Rats**

This model mimics the development and manifestation of temporal lobe epilepsy.





Click to download full resolution via product page

Workflow for the amygdala kindling model in rats.



## **Comparison with Alternatives**

The anticonvulsant profile of **NNC 05-2090** shows notable differences when compared to its analog, NNC 05-2045, and the selective GAT-1 inhibitor, tiagabine.

- NNC 05-2090 vs. NNC 05-2045: While both compounds are effective in the MES and sound-induced seizure models, NNC 05-2045 appears to be more potent in the MES test (ED50 of 29 μmol/kg vs. 73 μmol/kg for NNC 05-2090). Conversely, NNC 05-2090 shows higher potency in inhibiting tonic convulsions in the sound-induced seizure model in DBA/2 mice (ED50 of 6 μmol/kg vs. 39 μmol/kg for NNC 05-2045). Both compounds demonstrated efficacy in reducing seizure severity in amygdala-kindled rats.
- NNC 05-2090 vs. Tiagabine: The primary distinction lies in their mechanism of action.
   Tiagabine's selective inhibition of GAT-1 results in a different anticonvulsant profile. NNC 05-2090 and NNC 05-2045 exhibit enhanced efficacy against MES-induced seizures and reduced efficacy against kindled seizures compared to selective GAT-1 inhibitors like tiagabine.[2] This suggests that targeting non-GAT-1 GABA transporters may offer a different therapeutic window for certain seizure types.

#### Conclusion

**NNC 05-2090** demonstrates significant anticonvulsant properties in a range of rodent models of epilepsy. Its mechanism of action, distinct from selective GAT-1 inhibitors, suggests it may represent a novel therapeutic approach. However, the lack of data in non-rodent species is a significant limitation in fully assessing its cross-species validation and translational potential. Further research is warranted to explore the efficacy and safety of **NNC 05-2090** in a broader range of species and to further elucidate the specific contributions of GAT-3 and BGT-1 inhibition to its anticonvulsant effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Cross-validation of NNC 05-2090's anticonvulsant properties in different species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579115#cross-validation-of-nnc-05-2090-s-anticonvulsant-properties-in-different-species]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com